![molecular formula C12H18O3 B600528 2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid CAS No. 3572-66-5](/img/structure/B600528.png)

2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

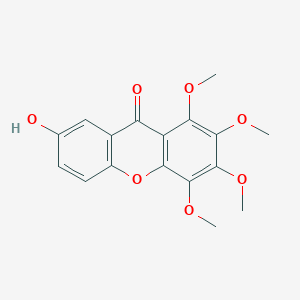

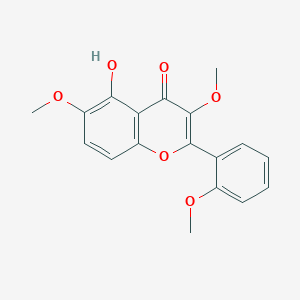

“2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid” is a chemical compound that is also known as "3-OXO-2-(2-PENTENYL)CYCLOPENTANEACETIC ACID" . It has a molecular formula of C12H18O3 . This compound is a versatile substance used in scientific research.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: "InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3" . This indicates the presence of a cyclopentane ring with a pent-2-enyl side chain and an acetic acid group.Aplicaciones Científicas De Investigación

Jasmonate Compounds and Cancer Research

Jasmonic acid, a compound closely related to 2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid, has been investigated for its potential in cancer treatment and support. Studies reveal that jasmonate compounds, due to their broad range of biological activities, could serve as therapeutic agents in neoplastic diseases. Their anti-tumor activity is attributed to altering cellular ATP levels, inducing re-differentiation through Mitogen Activated Protein Kinases (MAPKs), and inducing apoptosis via reactive oxygen species. Additionally, jasmonates show synergistic effects when used in combination with conventional drugs like cisplatin, paclitaxel, or doxorubicin, enhancing their anti-cancer efficacy. This underscores the potential of jasmonate derivatives with anti-tumor, anti-inflammatory, and anti-aging effects as promising candidates for future therapeutic applications (Jarocka-Karpowicz & Markowska, 2021).

Role in Environmental and Industrial Applications

The study of organic acids, including those structurally related to this compound, has implications for environmental and industrial processes. For instance, the pervaporation separation of water-acetic acid mixtures using polymeric membranes is an area of interest due to the industrial significance of acetic acid recycling. This process offers a more economical and environmentally friendly solution compared to conventional distillation methods, highlighting the importance of understanding and utilizing organic acids in industry (Aminabhavi & Toti, 2003).

Implications in Bioenergy and Biomass Treatment

Research into the pyrolysis of polysaccharides, which involves the thermal decomposition of organic materials, provides insight into the mechanisms of producing bioenergy. The study focuses on the formation of small carbon products like glycolaldehyde, acetol, acetic acid, and formic acid, which are significant for understanding the conversion of biomass into bioenergy. This area of research underscores the relevance of compounds such as this compound in enhancing biomass treatment processes and bioenergy production, pointing towards sustainable energy solutions (Ponder & Richards, 1994).

Propiedades

IUPAC Name |

2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC1C(CCC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017291 |

Source

|

| Record name | (+/-)-Jasmonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77026-92-7 |

Source

|

| Record name | (+/-)-Jasmonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)